One potential method could involve the use of 1,2-dibromo-3,5-difluorobenzene as a starting material. [] This compound can undergo site-selective Suzuki-Miyaura reactions to introduce desired substituents. By reacting it with an appropriate boronate ester bearing a carboxylic acid group, followed by deprotection steps, 3,5-difluoro-2-hydroxybenzoic acid could be obtained.
Another possible route could involve the modification of commercially available 3,5-difluorophenol. By reacting it with carbon dioxide under specific conditions, such as those employed in bismuth-based C-H bond activation and CO2 insertion chemistry, the target compound could be synthesized. []
These features include an intramolecular O—H⋯O=C hydrogen bond between the carboxyl and hydroxyl groups, contributing to the molecule's stability. In the solid state, it likely forms hydrogen-bonded dimers via O—H⋯O interactions, a common characteristic of carboxylic acids. []
HER2 Breast Cancer Marker Detection: Derivatives like 5-(6-p-methoxybenzylidene imidazolinone-1-hexene)-2′-deoxyuridine modified with a 3,5-difluoro-4-methoxybenzylidene imidazolinone derivative have been explored for incorporation into oligonucleotide probes for detecting the HER2 breast cancer marker. These probes operate on a fluorescence turn-on mechanism, showing enhanced fluorescence upon hybridization with the target mRNA, indicating its presence. []
Selective Estrogen Receptor Downregulator (SERD): Researchers have utilized 3,5-difluoro-2-hydroxybenzoic acid as a starting point for developing potent and orally bioavailable selective estrogen receptor downregulators. These compounds, such as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496), show promise in treating advanced estrogen receptor (ER) positive breast cancer. []
Gene-Directed Enzyme Prodrug Therapy (GDEPT) Agents: Nitrogen mustard compounds derived from 2,6-difluoro-4-hydroxyaniline, a precursor to 3,5-difluoro-2-hydroxybenzoic acid, have been investigated as potential prodrugs for GDEPT. These prodrugs are designed to be activated by the enzyme carboxypeptidase G2 (CPG2) in tumor cells, releasing cytotoxic nitrogen mustards. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2